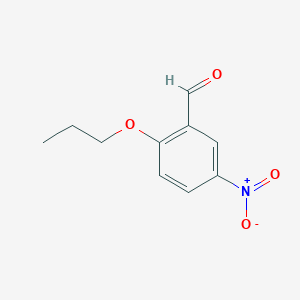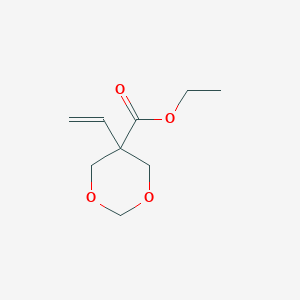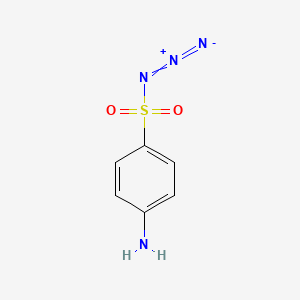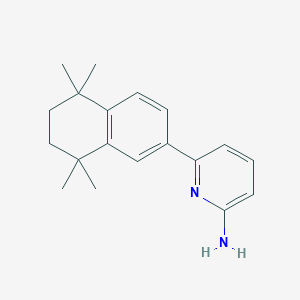
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine is an organic compound with a complex structure that includes a tetrahydronaphthalene moiety and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Tetrahydronaphthalene Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydronaphthalene structure.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Amine Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydronaphthalene moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any ketone groups formed during oxidation.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used for substitution reactions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of reduced pyridine derivatives or alcohols.
Substitution: Formation of acylated or alkylated amine derivatives.
科学研究应用
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation, depending on the specific application.
相似化合物的比较
Similar Compounds
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Lacks the amine group, which may affect its reactivity and applications.
2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)pyridine: Similar structure but different positioning of the pyridine ring, leading to different chemical properties.
6-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)aniline: Contains an aniline group instead of a pyridine ring, affecting its electronic properties.
Uniqueness
The uniqueness of 6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine lies in its combination of the tetrahydronaphthalene moiety with a pyridine ring and an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial processes.
属性
分子式 |
C19H24N2 |
|---|---|
分子量 |
280.4 g/mol |
IUPAC 名称 |
6-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H24N2/c1-18(2)10-11-19(3,4)15-12-13(8-9-14(15)18)16-6-5-7-17(20)21-16/h5-9,12H,10-11H2,1-4H3,(H2,20,21) |
InChI 键 |
DNOSWEGNKVYYQC-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3=NC(=CC=C3)N)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
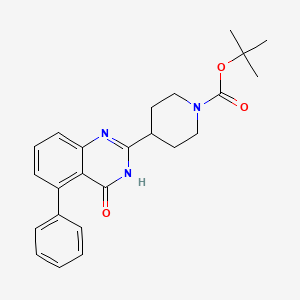
![8-(3-Bromopyridin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8644749.png)
![N-{5-[(Cyclopentylmethyl)amino]pyridin-2-yl}acetamide](/img/structure/B8644752.png)
![1-[(2-Bromophenyl)sulfanyl]propan-2-one](/img/structure/B8644753.png)
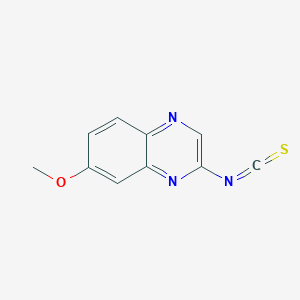
![Ethyl 8-morpholinoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B8644760.png)
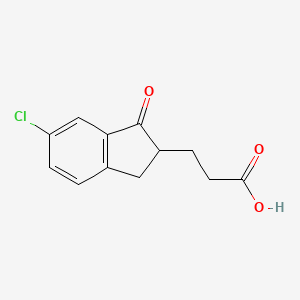
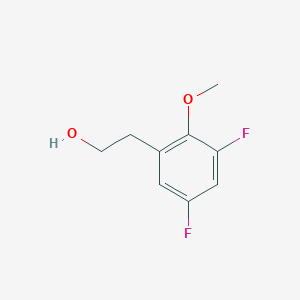
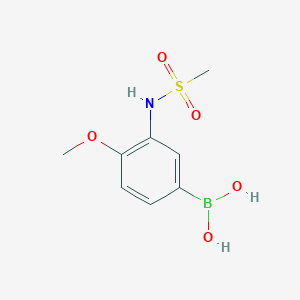
![3-Azaspiro[5.5]undec-8-ene, 9-(6-methoxy-2-naphthalenyl)-](/img/structure/B8644795.png)
